molecular formula C20H26ClN3O B3825377 (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone

(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone

Cat. No. B3825377
M. Wt: 359.9 g/mol
InChI Key: IRLPEQCZNQCAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it is important to note that this compound has also been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have analgesic properties in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone acts on the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, inflammation, mood, appetite, and sleep. Specifically, (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone binds to and activates cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone are similar to those of other cannabinoids, including THC. These effects include altered perception, mood, and cognitive function, as well as increased heart rate and blood pressure. Additionally, (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone has been shown to induce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone in lab experiments is its high potency and selectivity for cannabinoid receptors, which allows for precise control over the dose and duration of exposure. However, one limitation is its potential for off-target effects, particularly at high doses or with prolonged exposure. Additionally, the use of (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone in animal studies has been criticized for its lack of translatability to human physiology.

Future Directions

For research on (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone include further investigation into its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, more research is needed to understand the long-term effects of (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone on the endocannabinoid system and overall health. Finally, the development of more selective and potent synthetic cannabinoids may lead to the discovery of new therapeutic targets and treatments.

properties

IUPAC Name

(4-chlorophenyl)-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-14(2)10-18-11-19(23-22-18)13-24-9-3-4-16(12-24)20(25)15-5-7-17(21)8-6-15/h5-8,11,14,16H,3-4,9-10,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPEQCZNQCAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone
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(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone

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